REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[CH2:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C12BC(CCC1)CCC2.[NH2:24][C:25]1[CH:30]=[CH:29][C:28](Br)=[CH:27][N:26]=1.C(=O)([O-])[O-].[K+].[K+]>[Pd](Cl)Cl.CC(=O)OCC.O.CN(C=O)C.C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:28]2[CH:27]=[N:26][C:25]([NH2:24])=[CH:30][CH:29]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=C
|
Name
|
|
Quantity
|
77.49 mL
|
Type
|
reactant
|
Smiles
|
C12CCCC(CCC1)B2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1,1′-biss(diphenylphosphino)ferrocene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium(II) chloride
|
Quantity
|
538.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 75° C. under nitrogen for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
STIRRING
|
Details
|
Stir at 60° C. during 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
EXTRACTION
|
Details
|
extract aqueous layer with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/methanol (1%)/ammonia (0.1%) to DCM/methanol (3%)/ammonia (0.3%)
|
Type
|
CUSTOM
|
Details
|
Triturate the residue with EA
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CC=1C=NC(=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |